Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyl group attached to the 12th carbon of an octadec-9-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or sulfonates.
Scientific Research Applications
Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 12-oxooctadec-9-enoate: An ester with a similar structure but lacking the methanesulfonyl group.
Methyl 12-hydroxyoctadec-9-enoate: Contains a hydroxyl group instead of the methanesulfonyl group.
Uniqueness
Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for specific interactions with nucleophiles, making the compound valuable in various synthetic and research applications.
Properties
CAS No. |
34611-89-7 |
---|---|
Molecular Formula |
C20H38O5S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methyl 12-methylsulfonyloxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O5S/c1-4-5-6-13-16-19(25-26(3,22)23)17-14-11-9-7-8-10-12-15-18-20(21)24-2/h11,14,19H,4-10,12-13,15-18H2,1-3H3 |
InChI Key |
JEQPHUZELAFVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.